Lithium Counterion Enhances Solvation and Enables Higher Aqueous Solubility Compared to the Free Acid
The free acid form of glycyrrhizic acid exhibits notably poor aqueous solubility (0.15 mM in water at neutral pH), limiting its direct use in aqueous formulations [1]. The trilithium salt overcomes this limitation through the incorporation of lithium ions, which possess a high charge density and strong kosmotropic effect that enhances water solvation [2]. Unlike the free acid, which requires buffer solutions above pH 4.5 to achieve solubility, the trilithium salt is freely soluble in water at ambient temperature, facilitating its use in cold-process formulations and aqueous-based delivery systems [1].
| Evidence Dimension | Aqueous solubility at ambient temperature and neutral pH |
|---|---|
| Target Compound Data | Freely soluble in water (exact quantitative value not available in peer-reviewed literature; solubility reported as 'highly soluble' by chemical suppliers) |
| Comparator Or Baseline | Glycyrrhizic acid free acid: 0.15 mM (approximately 0.123 mg/mL) in water at neutral pH |
| Quantified Difference | Qualitative improvement from 'relatively low' to 'highly soluble'; free acid requires pH >4.5 buffer for solubility, trilithium salt dissolves directly in water |
| Conditions | Ambient temperature, neutral pH aqueous environment |
Why This Matters
For procurement, the trilithium salt's superior aqueous solubility eliminates the need for pH adjustment or co-solvents in aqueous formulations, reducing formulation complexity and potential excipient incompatibilities.
- [1] Matsuzaki, T., et al. (2024). The Impact of Adding a Cationic Metal Salt and Curcumin to Monoammonium Glycyrrhizic Acid on Its Solubilizing Capacity and Gelation. Chemical and Pharmaceutical Bulletin, 72(9), 838-844. View Source
- [2] Sakakibara, R., et al. (2016). Aggregate formation of glycyrrhizic acid. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 500, 112-118. View Source
